

# A Comprehensive Technical Guide to the Synthesis of Pyridine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *6-Phenylpyridin-3-ol*

Cat. No.: *B1272044*

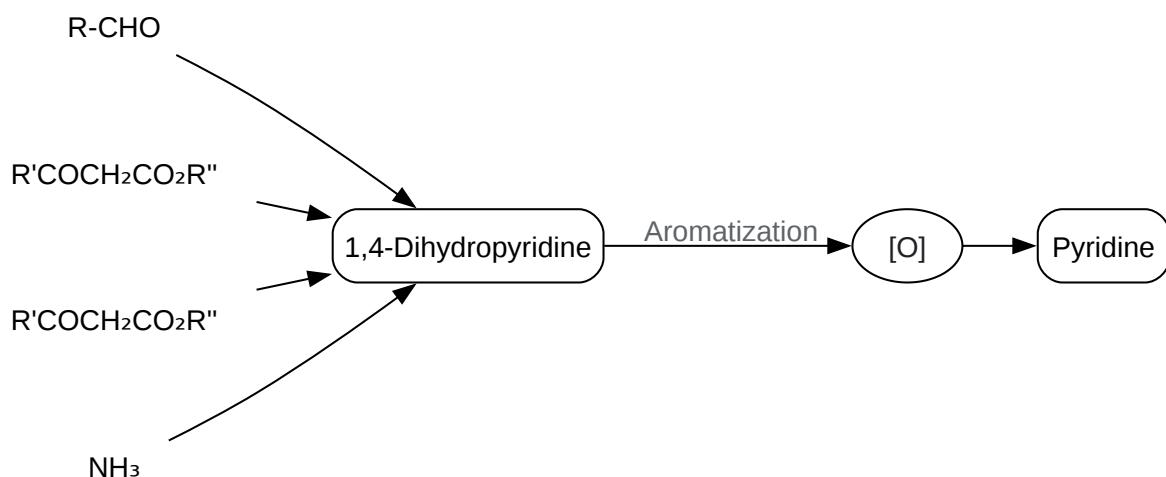
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.<sup>[1]</sup> The development of efficient and versatile synthetic routes to access a diverse range of substituted pyridines is, therefore, a critical endeavor for chemists in both academic and industrial settings. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyridine ring, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in their synthetic efforts.

## Core Synthetic Strategies

The synthesis of pyridine derivatives can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide will focus on the most prominent and widely utilized methods:


- Hantzsch Pyridine Synthesis: A classic multicomponent reaction for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.<sup>[2][3]</sup>
- Kröhnke Pyridine Synthesis: A versatile method for preparing highly functionalized, particularly 2,4,6-trisubstituted, pyridines.<sup>[4]</sup>
- Guareschi-Thorpe Pyridine Synthesis: A condensation reaction leading to the formation of 2-pyridone or 2,6-dihydroxypyridine derivatives.<sup>[5][6]</sup>

- Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of enamines with ethynylketones to yield 2,3,6-trisubstituted pyridines.[4]
- Cycloaddition Reactions: Powerful methods for ring construction, including [4+2] Diels-Alder reactions and transition metal-catalyzed [2+2+2] cycloadditions.[1][4]

## Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a  $\beta$ -ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the aromatic pyridine.[2] The driving force for this aromatization is the formation of a stable aromatic ring.[3]

### General Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General workflow of the Hantzsch Pyridine Synthesis.

## Experimental Protocols

Classical Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:

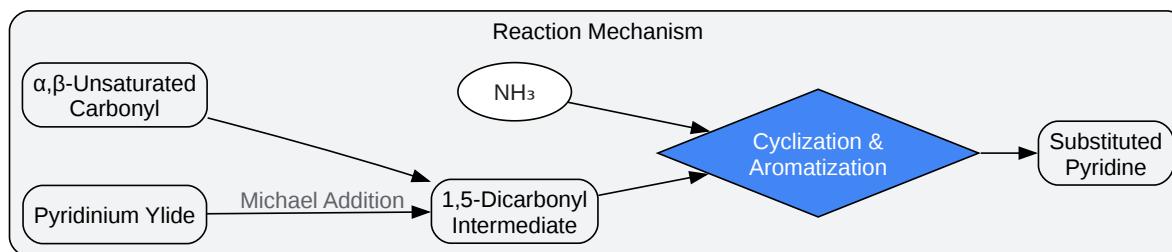
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and concentrated aqueous ammonia (1.5 mL) in ethanol (10 mL) is refluxed for 4 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold ethanol, and dried to afford the title compound.

Microwave-Assisted Synthesis of 4-Aryl-1,4-dihdropyridines:

An aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol) are placed in a sealed glass vial. The reaction mixture is stirred and heated in a single-mode microwave synthesizer at 140°C for 10 minutes.<sup>[4]</sup> After cooling, the product is isolated. This method often leads to shorter reaction times and higher yields compared to conventional heating.<sup>[4]</sup>

One-Pot Synthesis and Aromatization:

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in refluxing water is stirred for the appropriate time. Then, an oxidizing agent such as manganese dioxide (4 mmol) is added, and the mixture is refluxed until the aromatization is complete (monitored by TLC).<sup>[7]</sup>


## Quantitative Data

| Aldehyde (R)          | β-Dicarbonyl Compound | Conditions                                                                   | Yield (%)     | Reference |
|-----------------------|-----------------------|------------------------------------------------------------------------------|---------------|-----------|
| Benzaldehyde          | Ethyl acetoacetate    | NH <sub>4</sub> OH, EtOH, reflux, 4h                                         | 92            | [3]       |
| 4-Chlorobenzaldehyde  | Ethyl acetoacetate    | NH <sub>4</sub> OH, EtOH, reflux, 5h                                         | 95            | [3]       |
| 2-Nitrobenzaldehyde   | Ethyl acetoacetate    | NH <sub>4</sub> OH, EtOH, reflux, 3h                                         | 88            | [3]       |
| Formaldehyde          | Methyl acetoacetate   | NH <sub>4</sub> OAc, FeCl <sub>3</sub> , H <sub>2</sub> O, reflux            | 85 (pyridine) | [3]       |
| Benzaldehyde          | Ethyl acetoacetate    | (NH <sub>4</sub> ) <sub>2</sub> CO <sub>3</sub> , H <sub>2</sub> O, 70°C, 2h | 93 (DHP)      | [8]       |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate    | Microwave, 140°C, 10 min                                                     | 89 (DHP)      | [4]       |
| 3-Nitrobenzaldehyde   | Acetylacetone         | NH <sub>4</sub> OAc, H <sub>2</sub> O, reflux, 1h                            | 96 (DHP)      | [7]       |
| 4-Methylbenzaldehyde  | Ethyl acetoacetate    | CAN, solvent-free, RT, 3h                                                    | 92 (DHP)      |           |

## Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for the preparation of 2,4,6-trisubstituted pyridines.<sup>[4]</sup> It typically involves the reaction of an  $\alpha$ -pyridinium methyl ketone salt with an  $\alpha,\beta$ -unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.<sup>[4]</sup>

## General Reaction Scheme and Mechanism:



[Click to download full resolution via product page](#)

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

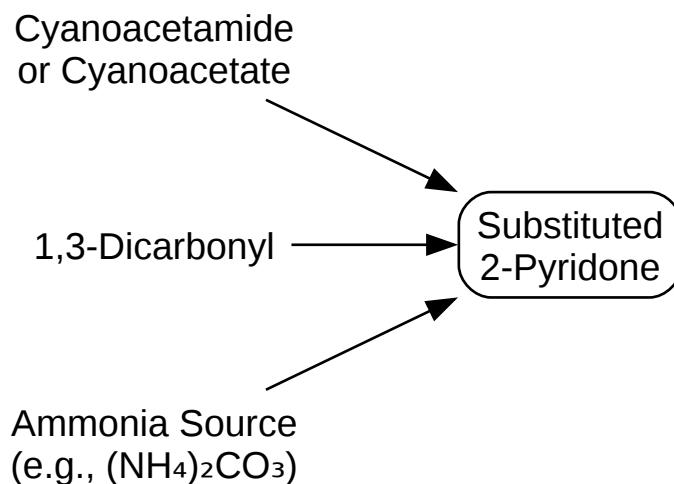
## Experimental Protocols

### Classical Synthesis of 2,4,6-Triphenylpyridine:

A mixture of N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid is heated to reflux (approx. 120°C) for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water and cold ethanol, and then recrystallized from a suitable solvent to yield the pure product.[4]

### One-Pot Synthesis of 2,4,6-Triarylpyridines:

A mixture of a substituted acetophenone (2.0 equiv), a substituted benzaldehyde (1.0 equiv), and an excess of ammonium acetate is heated without solvent at 120-140°C for 2-4 hours. The reaction mixture, which melts and then solidifies, is cooled to room temperature. The solid residue is triturated with water, collected by filtration, and purified by recrystallization.[4]


## Quantitative Data

| <b>α-Pyridinium<br/>Methyl Ketone<br/>(or precursor)</b> | <b>α,β-<br/>Unsaturated<br/>Carbonyl (or<br/>precursor)</b> | <b>Conditions</b>                                  | <b>Yield (%)</b> | <b>Reference</b> |
|----------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------|------------------|------------------|
| N-<br>Phenacylpyridini<br>um bromide                     | Chalcone                                                    | NH <sub>4</sub> OAc, AcOH,<br>reflux, 4-6h         | 85-95            | [4]              |
| 2-Acetylpyridine                                         | Benzaldehyde                                                | NH <sub>4</sub> OAc, H <sub>2</sub> O,<br>reflux   | 78               | [9]              |
| 2-<br>Acetylthiophene,<br>I <sub>2</sub> , Pyridine      | 3-(4-<br>Methoxyphenyl)-<br>1-phenylprop-2-<br>en-1-one     | NH <sub>4</sub> OAc, MeOH,<br>reflux               | 60               | [2]              |
| Acetophenone                                             | Benzaldehyde                                                | NH <sub>4</sub> OAc,<br>solvent-free,<br>130°C, 3h | 92               | [4]              |
| 4-<br>Methylacetophen<br>one                             | 4-<br>Chlorobenzaldeh<br>yde                                | NH <sub>4</sub> OAc,<br>solvent-free,<br>140°C, 2h | 88               | [4]              |
| Acetophenone                                             | Cinnamaldehyde                                              | NH <sub>4</sub> OAc, EtOH,<br>reflux, 6h           | 75               |                  |
| 4'-<br>Bromoacetophen<br>one                             | 4-<br>Methoxybenzal<br>dehyde                               | NH <sub>4</sub> OAc, AcOH,<br>reflux, 5h           | 82               | [9]              |
| 2-Acetyl furan, I <sub>2</sub> ,<br>Pyridine             | 3-(4-<br>Nitrophenyl)-1-<br>phenylprop-2-en-<br>1-one       | NH <sub>4</sub> OAc, MeOH,<br>reflux               | 71               |                  |

## Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridone or 2,6-dihydroxypyridine derivatives.[5][6] The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] Modern variations often employ multicomponent strategies under greener conditions.[5]

## General Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General representation of the Guareschi-Thorpe Synthesis.

## Experimental Protocols

### Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines:

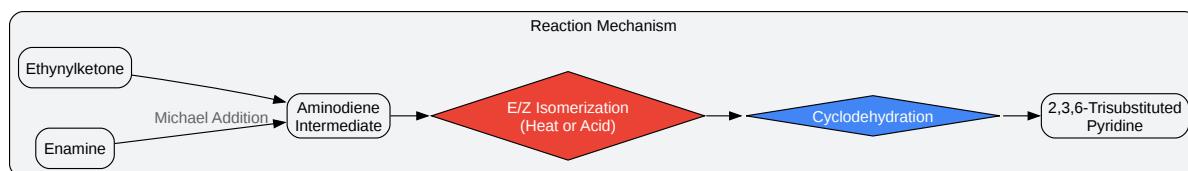
A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) in water or a 1:1 mixture of water and ethanol (2 mL) is heated at 80°C until the reaction is complete (monitored by TLC). The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.[5][11]

### Organocatalytic Modified Guareschi-Thorpe Synthesis:

A mixture of a 1,3-dicarbonyl compound (0.2 mmol), a cyclic ketone (0.3 mmol), ammonium acetate (0.3 mmol), and chitosan (30 wt%) in ethanol is heated at 80°C for 4 hours under a

nitrogen atmosphere. After completion, the catalyst is filtered off, and the product is isolated from the filtrate.[2][3]

## Quantitative Data


| Cyano-component                    | 1,3-Dicarbonyl Compound     | Conditions                                                                                  | Product                                                           | Yield (%) | Reference |
|------------------------------------|-----------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|-----------|
| Ethyl cyanoacetate                 | Ethyl acetoacetate          | $(\text{NH}_4)_2\text{CO}_3$ , $\text{H}_2\text{O}$ , $80^\circ\text{C}$ , 2h               | 2,6-Dihydroxy-4-methyl-3-cyanopyridine                            | 95        | [11]      |
| Cyanoacetamide                     | Acetylacetone               | $(\text{NH}_4)_2\text{CO}_3$ , $\text{H}_2\text{O}/\text{EtOH}$ , $80^\circ\text{C}$ , 1.5h | 6-Hydroxy-4-methyl-2-oxo-1,2-dihydro-3-cyanopyridine              | 95        | [11]      |
| Malononitrile                      | Ethyl acetoacetate          | Piperidine, $\text{H}_2\text{O}$ , RT                                                       | 1,6-Diamino-4-methyl-2-oxo-1,2-dihydro-3,5-dicarbonitrile         | 92        | [4]       |
| Ethyl cyanoacetate                 | Dibenzoylmethane            | $(\text{NH}_4)_2\text{CO}_3$ , $\text{H}_2\text{O}$ , $80^\circ\text{C}$ , 1h               | 2,6-Dihydroxy-4-phenyl-3-cyanopyridine                            | 96        | [11]      |
| Methyl 2,4-dioxo-4-phenylbutanoate | Cyclohexanone               | Chitosan, $\text{NH}_4\text{OAc}$ , $\text{EtOH}$ , $80^\circ\text{C}$ , 4h                 | Methyl 2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate         | 82        | [2]       |
| Cyanoacetohydrazide                | Malononitrile, Benzaldehyde | Piperidine, $\text{H}_2\text{O}$ , RT                                                       | 1,6-Diamino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 95        | [4]       |

|                    |                        |                                                                                  |                                                      |    |                      |
|--------------------|------------------------|----------------------------------------------------------------------------------|------------------------------------------------------|----|----------------------|
| Cyanoacetamide     | Benzoylaceton          | $(\text{NH}_4)_2\text{CO}_3$ ,<br>$\text{H}_2\text{O}/\text{EtOH}$ ,<br>80°C, 1h | 6-Hydroxy-4-phenyl-2-oxo-1,2-dihydro-3-cyanopyridine | 95 | <a href="#">[11]</a> |
| Ethyl cyanoacetate | Trifluoroacetylacetone | $(\text{NH}_4)_2\text{CO}_3$ ,<br>$\text{H}_2\text{O}$ , 80°C,<br>1.5h           | 2,6-Dihydroxy-4-trifluoromethyl-1-3-cyanopyridine    | 93 | <a href="#">[11]</a> |

## Bohlmann-Rahtz Pyridine Synthesis

This method provides a route to 2,3,6-trisubstituted pyridines through a two-step process.<sup>[4]</sup> It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.<sup>[4]</sup> Acid catalysis can be employed to facilitate the reaction at lower temperatures and in a one-pot fashion.<sup>[4]</sup>

## General Reaction Scheme and Mechanism:



[Click to download full resolution via product page](#)

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

## Experimental Protocols

### Two-Step Procedure:

An enamine and an ethynyl carbonyl compound are heated in ethanol at 50°C. The resulting aminodienone intermediate is isolated and then heated at a high temperature under vacuum to effect cyclodehydration to the corresponding pyridine.[\[4\]](#)

### One-Pot Acid-Catalyzed Procedure:

A solution of the enamine (1 equiv.) and alkynone (1.2-2.4 equiv.) in a 5:1 mixture of toluene and glacial acetic acid is stirred at 50°C for 6 hours. The reaction is then worked up by partitioning between toluene and saturated aqueous sodium hydrogen carbonate solution. The organic layer is dried and concentrated to give the pyridine product.[\[2\]](#) Lewis acids such as  $\text{Yb}(\text{OTf})_3$  or  $\text{ZnBr}_2$  can also be used as catalysts.[\[4\]](#)

## Quantitative Data

| Enamine                                               | Ethynylketone                    | Conditions                                  | Yield (%) | Reference |
|-------------------------------------------------------|----------------------------------|---------------------------------------------|-----------|-----------|
| Ethyl $\beta$ -aminocrotonate                         | Phenylpropynone                  | Toluene/AcOH (5:1), 50°C, 6h                | 86        | [2]       |
| Ethyl $\beta$ -aminocrotonate                         | 1-Phenyl-2-propyn-1-one          | EtOH/AcOH (5:1), Microwave, 120°C, 5 min    | 86        | [11]      |
| Ethyl $\beta$ -aminocrotonate                         | 4-(Trimethylsilyl)but-3-yn-2-one | Amberlyst 15, Toluene, 50°C, 26h            | 78        | [2]       |
| 3-Aminocyclohex-2-enone                               | Phenylpropynone                  | Yb(OTf) <sub>3</sub> , Toluene, reflux, 16h | 75        | [4]       |
| Ethyl $\beta$ -aminocrotonate                         | 1-(Thiophen-2-yl)prop-2-yn-1-one | Toluene/AcOH (5:1), 50°C, 6h                | 82        | [2]       |
| In situ from Ethyl acetoacetate + NH <sub>4</sub> OAc | 1-Phenyl-2-propyn-1-one          | EtOH, reflux, 24h                           | 98        | [6]       |
| 3-Aminopent-3-en-2-one                                | 1-Cyclohexylprop-2-yn-1-one      | ZnBr <sub>2</sub> , Toluene, reflux, 16h    | 65        | [4]       |
| Ethyl 3-amino-4,4-dimethylpent-2-enoate               | Phenylpropynone                  | Toluene/AcOH (5:1), 50°C, 6h                | 91        | [2]       |

## Cycloaddition Reactions

Cycloaddition reactions are powerful atom-economical methods for constructing cyclic systems. For pyridine synthesis, the most relevant are the [4+2] Diels-Alder reaction and the transition metal-catalyzed [2+2+2] cycloaddition.

### [4+2] Cycloaddition (Diels-Alder Type)

This approach can be categorized into normal and inverse electron demand Diels-Alder reactions. Inverse electron demand reactions, where an electron-poor diene (often a nitrogen-containing heterocycle like a 1,2,4-triazine) reacts with an electron-rich dienophile, are particularly effective for pyridine synthesis. The initial cycloadduct often extrudes a small molecule (e.g., N<sub>2</sub>) to afford the aromatic pyridine ring.[6]

## Transition Metal-Catalyzed [2+2+2] Cycloaddition

This reaction involves the cyclotrimerization of two alkyne molecules and one nitrile molecule, catalyzed by a transition metal complex (e.g., Co, Rh, Ru, Ni).[1][4] This method allows for the highly efficient and regioselective synthesis of polysubstituted pyridines.[1]

## Reaction Schemes:



[Click to download full resolution via product page](#)

Caption: Schematic representation of cycloaddition routes to pyridines.

## Experimental Protocols

### Inverse Electron Demand Diels-Alder:

A solution of a 1,2,4-triazine and an enamine in a suitable solvent (e.g., dioxane) is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the pyridine.

### Cobalt-Catalyzed [2+2+2] Cycloaddition:

A mixture of a diyne (1 equiv), a nitrile (1.2 equiv),  $\text{CoBr}_2$  (5 mol%),  $\text{PPh}_3$  (10 mol%), and Zn powder (20 mol%) in acetonitrile is heated at 80°C in a sealed tube for 12 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.

### Rhodium-Catalyzed [2+2+2] Cycloaddition:

A solution of an  $\alpha,\omega$ -diyne (1 equiv), a nitrile (10 equiv), and  $[\text{RhCl}(\text{cod})]_2$  (2.5 mol%) in toluene is heated at 100°C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography.

## Quantitative Data

| Reaction Type | Diene/Diyne                                  | Dienophile/Alkyne/Nitrile | Catalyst/Conditions                               | Yield (%) | Reference            |
|---------------|----------------------------------------------|---------------------------|---------------------------------------------------|-----------|----------------------|
| Inverse EDA   | 3,5,6-Triphenyl-1,2,4-triazine               | 1-Pyrrolidinoclohexene    | Dioxane, reflux                                   | 85        | <a href="#">[6]</a>  |
| Inverse EDA   | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Styrene                   | Toluene, 80°C                                     | 91        | <a href="#">[12]</a> |
| [2+2+2]       | 1,6-Heptadiyne                               | Acetonitrile              | Co(I) complex                                     | 75        | <a href="#">[1]</a>  |
| [2+2+2]       | 1,7-Octadiyne                                | Benzonitrile              | [RhCl(cod)] <sub>2</sub>                          | 88        | <a href="#">[4]</a>  |
| [2+2+2]       | Diphenylacetylene (2 equiv)                  | Acetonitrile              | CpCo(COD)                                         | 90        | <a href="#">[4]</a>  |
| [2+2+2]       | 1,6-Bis(trimethylsilyl)-1,5-hexadiyne        | Propionitrile             | RuH <sub>2</sub> (PPh <sub>3</sub> ) <sub>4</sub> | 78        | <a href="#">[4]</a>  |
| [2+2+2]       | Trifluoromethylated diyne                    | p-Bromobenzonitrile       | CoCl <sub>2</sub> (phen), Zn, ZnBr <sub>2</sub>   | 82        | <a href="#">[13]</a> |
| [2+2+2]       | α,β-Unsaturated ketoxime                     | Diphenylacetylene         | [Cp*RhCl <sub>2</sub> ] <sub>2</sub> , CsOPiv     | 85        | <a href="#">[8]</a>  |

## Conclusion

The synthesis of pyridine derivatives is a rich and diverse field, with a multitude of methods available to the synthetic chemist. The choice of a particular synthetic route depends on the

desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical named reactions such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses remain powerful tools, while modern advancements in cycloaddition reactions and transition-metal catalysis have opened up new avenues for the efficient and selective construction of complex pyridine-containing molecules. This guide provides a foundational understanding and practical protocols for these key synthetic strategies, empowering researchers to design and execute the synthesis of novel pyridine derivatives for a wide range of applications.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]
- 4. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [scilit.com](http://scilit.com) [scilit.com]
- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [xingweili.snnu.edu.cn](http://xingweili.snnu.edu.cn) [xingweili.snnu.edu.cn]
- 9. [pubs.chemsoc.org.cn](http://pubs.chemsoc.org.cn) [pubs.chemsoc.org.cn]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC

[pmc.ncbi.nlm.nih.gov]

- 13. Practical Synthesis of  $\alpha$ -Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC  
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis of Pyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272044#literature-review-on-the-synthesis-of-pyridine-derivatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)